molecular formula C28H33N3O2S B2430231 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946288-39-7

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2430231
CAS No.: 946288-39-7
M. Wt: 475.65
InChI Key: FDMNWYCNJDXRAN-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C28H33N3O2S and its molecular weight is 475.65. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O2S/c1-30(2)25-14-11-23(12-15-25)28(31-18-17-22-8-5-6-10-27(22)31)20-29-34(32,33)26-16-13-21-7-3-4-9-24(21)19-26/h5-6,8,10-16,19,28-29H,3-4,7,9,17-18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMNWYCNJDXRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS Number: 874160-24-4) is a complex organic compound with potential pharmacological applications. Its structure suggests a multifaceted interaction with biological systems, particularly in the context of cancer therapy and neurological disorders.

Chemical Structure

The compound features a sulfonamide group attached to a tetrahydronaphthalene core, which is further substituted with an indole moiety and a dimethylamino group. This unique arrangement may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell proliferation.
  • Neuropharmacological Effects : The dimethylamino group is often associated with enhancing central nervous system activity, potentially influencing neurotransmitter dynamics.

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxic effects against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
PC-315.0G2/M phase arrest

Case Studies

  • Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry reported that treatment with the compound resulted in a 50% reduction in cell viability at concentrations around 12.5 µM after 48 hours. The study attributed this effect to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
  • Neuropharmacological Assessment : Another investigation explored the effects of the compound on neuronal cells. Results indicated that it enhances neurotransmitter release in vitro, suggesting potential applications in treating neurodegenerative diseases .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics and exhibits moderate metabolic stability. The presence of the dimethylamino group may enhance its lipophilicity, facilitating better penetration across biological membranes.

Preparation Methods

Sulfonation of Tetrahydronaphthalene

Tetrahydronaphthalene (tetralin) undergoes electrophilic sulfonation at the 2-position using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C. The reaction proceeds via a Wheland intermediate, with the sulfonic acid group preferentially occupying the less hindered 2-position due to steric and electronic factors.

Procedure:

  • Tetralin (10 mmol) is added dropwise to ClSO₃H (15 mmol) in dichloroethane under N₂.
  • After stirring for 4 hr at 0°C, the mixture is quenched with ice-water, yielding 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid as a white precipitate (85–90% yield).

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) at reflux (70°C, 2 hr), yielding the sulfonyl chloride derivative (92–95% purity).

Amidation with Ammonia

Reaction of the sulfonyl chloride with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at room temperature for 6 hr affords 5,6,7,8-tetrahydronaphthalene-2-sulfonamide (78% yield).

Synthesis of 2-(2,3-Dihydro-1H-Indol-1-yl)Ethyl-4-(Dimethylamino)Phenyl Intermediate

Palladium-Catalyzed Indole Formation

The 2,3-dihydro-1H-indole moiety is synthesized via a modified Fischer indole cyclization. A Pd/Xantphos catalyst (0.1 mol%) facilitates the coupling of benzophenone hydrazone 4 with α-ketoesters, followed by in situ cyclization (Scheme 3,).

Optimized Conditions:

  • Benzophenone hydrazone (5 mmol), ethyl pyruvate (5.5 mmol), Pd(OAc)₂ (0.1 mol%), Xantphos (0.2 mol%) in toluene at 110°C for 12 hr.
  • Yields 2-ethyl-2,3-dihydro-1H-indole (83%) after column chromatography (SiO₂, hexane/EtOAc 4:1).

Introduction of 4-(Dimethylamino)Phenyl Group

The indole intermediate undergoes Friedel-Crafts alkylation with 4-(dimethylamino)benzyl bromide in the presence of AlCl₃ (1.2 eq) in dichloromethane (DCM) at 0°C. The reaction proceeds via a carbocation intermediate, yielding 1-[2-(4-(dimethylamino)phenyl)ethyl]-2,3-dihydro-1H-indole (72% yield).

Final Coupling via Nucleophilic Substitution

The sulfonamide core is coupled to the indole-ethyl-dimethylaminophenyl intermediate using a Mitsunobu reaction to ensure retention of stereochemistry.

Procedure:

  • 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide (3 mmol), 1-[2-(4-(dimethylamino)phenyl)ethyl]-2,3-dihydro-1H-indole (3.3 mmol), DIAD (3.6 mmol), and PPh₃ (3.6 mmol) in dry THF under N₂.
  • Stirred at 60°C for 24 hr, followed by purification via flash chromatography (SiO₂, DCM/MeOH 20:1) to isolate the target compound (68% yield, >95% purity by HPLC).

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.2 Hz, 1H, Ar-H), 7.18–7.05 (m, 4H, Ar-H), 6.72 (d, J = 8.6 Hz, 2H, NMe₂-Ar), 4.32 (t, J = 7.1 Hz, 2H, CH₂-indole), 3.12 (s, 6H, NMe₂), 2.88–2.75 (m, 4H, tetrahydronaphthalene CH₂), 1.82–1.65 (m, 4H, tetrahydronaphthalene CH₂).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₈H₃₂N₃O₂S: 474.2215; found: 474.2218.

Purity and Yield Optimization

  • HPLC Purity: 97.3% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
  • Recrystallization: Ethanol/water (3:1) affords crystalline product with >99% purity.

Comparative Analysis of Synthetic Routes

Method Step Yield (%) Purity (%) Key Advantage
Fischer Indole Cyclization 83 95 High regioselectivity for indole
Friedel-Crafts Alkylation 72 90 Efficient aryl-alkyl bond formation
Mitsunobu Coupling 68 97 Stereochemical control

Challenges and Mitigation Strategies

  • Low Coupling Efficiency: The bulky 4-(dimethylamino)phenyl group reduces nucleophilicity. Using DIAD/PPh₃ in Mitsunobu conditions enhances reactivity.
  • Byproduct Formation: Column chromatography with gradient elution (hexane → EtOAc) removes unreacted sulfonamide and indole intermediates.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this sulfonamide compound?

The synthesis requires precise control of reaction conditions. Key factors include:

  • Temperature : Maintaining 60–80°C during coupling reactions to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Reaction time : Extended durations (12–24 hrs) improve yield in multi-step syntheses, particularly for indole and sulfonamide coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
  • NMR : 1H and 13C NMR verify substituent positions (e.g., indole protons at δ 6.5–7.5 ppm, sulfonamide S=O peaks) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. How can researchers design initial bioactivity screens for this compound?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or sulfotransferases due to sulfonamide’s affinity for ATP-binding pockets.
  • Receptor binding : Use radioligand displacement assays for GPCRs (e.g., serotonin receptors linked to indole moieties) .
  • Cellular viability : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can low yields in the indole-sulfonamide coupling step be resolved?

Troubleshooting strategies include:

  • Catalyst optimization : Switch from Pd(PPh3)4 to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for better aryl-amine coupling .
  • Stoichiometry adjustments : Increase amine equivalents (1.5–2.0 eq) to drive reaction completion .
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .

Q. What methodologies address contradictions in solubility data across studies?

Conflicting reports (e.g., DMSO vs. ethanol solubility) can be resolved by:

  • Solvent screening : Use dynamic light scattering (DLS) to assess aggregation in different solvents.
  • Co-solvent systems : Blend PEG-400 with aqueous buffers to enhance solubility for in vitro assays .
  • Experimental replication : Validate under standardized conditions (pH 7.4, 25°C) .

Q. How to investigate structure-activity relationships (SAR) for substituent modifications?

  • Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., V1b receptors) .
  • Analog synthesis : Modify the dimethylamino-phenyl group or tetrahydronaphthalene sulfonamide to assess bioactivity shifts .
  • Pharmacophore mapping : Identify critical H-bond acceptors (sulfonamide oxygen) and hydrophobic regions (indole ring) .

Q. What experimental approaches validate the compound’s mechanism of action in stress-response pathways?

  • In vivo models : Measure plasma corticotropin levels in restrained rats post-administration (10 mg/kg oral) to assess V1b receptor antagonism .
  • Knockout studies : Compare effects in wild-type vs. V1b receptor-deficient mice.
  • Transcriptomics : RNA-seq to identify downstream genes (e.g., CRH, ACTH) regulated by the compound .

Methodological Challenges & Data Analysis

Q. How to handle discrepancies in reported biological activities?

  • Dose-response curves : Re-evaluate IC50/EC50 values across multiple concentrations (e.g., 1 nM–100 µM).
  • Assay standardization : Use uniform cell lines (e.g., CHO-K1 for GPCR assays) and positive controls (e.g., SSR149415 for V1b antagonism) .
  • Meta-analysis : Compare data across peer-reviewed studies while excluding non-validated sources (e.g., commercial databases) .

Q. What strategies improve formulation stability under physiological conditions?

  • Lyophilization : Prepare lyophilized powders for long-term storage.
  • pH stability tests : Use accelerated degradation studies (40°C, 75% RH) to identify optimal buffers (e.g., phosphate buffer pH 7.0) .
  • Nanoparticle encapsulation : PEG-PLGA nanoparticles enhance bioavailability and reduce hepatic clearance .

Q. How to design a robust framework for target identification and validation?

  • Chemoproteomics : Use affinity-based probes (ABPs) with a biotin tag to pull down binding proteins from cell lysates.
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound’s effects .
  • Thermal shift assays (TSA) : Monitor protein thermal stability shifts upon compound binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.